Hydrogen dimolybdate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

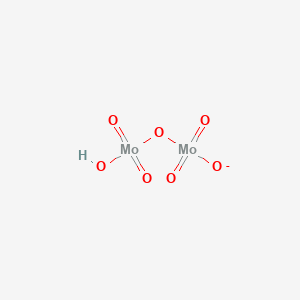

Hydrogen dimolybdate is a monovalent inorganic anion that consists of dimolybdic acid where one of the two OH groups has been deprotonated. It is a molybdenum oxoanion and a monovalent inorganic anion. It is a conjugate base of a dimolybdic acid. It is a conjugate acid of a dimolybdate(2-).

Scientific Research Applications

1. Hydrogen Isotope Separation

Metal-organic frameworks (MOFs) have shown potential for efficient D2/H2 separation, crucial in scientific research, energy generation, and medical treatment. High-throughput screening of MOFs for D2/H2 separation has been reported, identifying top-ranked MOFs with the best selectivity and capacity for hydrogen isotopes separation. This could lead to more efficient industrial production of hydrogen isotopologues (Zhou, Vassallo, & Wu, 2020).

2. Hydrogen Production from Microorganisms

Phototrophic microorganisms such as microalgae and cyanobacteria are being explored for biohydrogen production. Although not yet widely used industrially due to low biomass yield, these microorganisms present an environmentally friendly alternative for hydrogen production. Modern photobioreactors and various immobilization matrices are being investigated to improve hydrogen production efficiency from these sources (Bolatkhan et al., 2019).

3. Hydrogen Storage Technologies

Research has focused on metal hydrides for hydrogen storage, particularly for future transport applications like automotive. Efforts to improve hydrogenation properties of these materials have been made, with Mg-based hydrides showing promise due to their high reversible hydrogen capacity. Improvements in kinetics, cycle life, and reduction of desorption temperature are areas of ongoing research (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).

4. Molybdenum Carbide for Hydrogen Evolution

The synthesis and investigation of dimolybdenum carbide (Mo2C) nano-rods for hydrogen evolution reaction (HER) in both acidic and alkaline media have been explored. Mo2C nano-rods have shown competitive performance as a catalyst for HER, attributed to their porous structure and high electrical conductivity (Xiao et al., 2014).

5. High-Throughput Computational Screening for Water Splitting

High-throughput density functional theory (HT-DFT) studies have been used to screen perovskite compounds for thermochemical water splitting applications. This research aims to identify thermodynamically favorable materials for hydrogen production, with several promising compounds such as CeCoO3 and BiVO3 identified as new candidates for further exploration (Emery et al., 2016).

properties

Product Name |

Hydrogen dimolybdate |

|---|---|

Molecular Formula |

HMo2O7- |

Molecular Weight |

304.9 g/mol |

IUPAC Name |

hydroxy-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |

InChI Key |

GYPPOHOXBAIXMW-UHFFFAOYSA-M |

Canonical SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)

![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)